Secohalichondramide
Descripción
Secohalichondramide is a marine-derived oxazole-containing metabolite isolated from the sponge Chondrosia corticata collected in Guam . It belongs to a structural class of compounds characterized by hybrid polyketide-peptide biosynthesis, featuring oxazole and thiazole heterocycles. The compound was identified through spectroscopic analysis (NMR, MS) and differs from its analogs by a "seco" (ring-opened) modification in its macrocyclic structure, which may influence its bioactivity .
Propiedades
Fórmula molecular |
C44H64N4O14 |
|---|---|
Peso molecular |
873 g/mol |
Nombre IUPAC |
methyl 4-[4-[(E)-9-[(2E,17E)-1-amino-18-[formyl(methyl)amino]-9,15-dimethoxy-6,10,14-trimethyl-1,13-dioxooctadeca-2,17-dien-7-yl]oxy-7-hydroxy-1-methoxy-2-methyl-3,9-dioxonon-4-enyl]-1,3-oxazol-2-yl]-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C44H64N4O14/c1-27(14-10-11-18-39(45)53)38(23-37(57-7)28(2)19-20-35(52)29(3)36(56-6)17-13-21-48(5)26-49)62-40(54)22-31(50)15-12-16-34(51)30(4)41(58-8)32-24-60-42(46-32)33-25-61-43(47-33)44(55)59-9/h11-13,16,18,21,24-31,36-38,41,50H,10,14-15,17,19-20,22-23H2,1-9H3,(H2,45,53)/b16-12+,18-11+,21-13+ |
Clave InChI |
NWHQAZYYZFUYMW-JKQLDQSBSA-N |
SMILES isomérico |
CC(CC/C=C/C(=O)N)C(CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)OC(=O)CC(C/C=C/C(=O)C(C)C(C1=COC(=N1)C2=COC(=N2)C(=O)OC)OC)O |
SMILES canónico |
CC(CCC=CC(=O)N)C(CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)OC(=O)CC(CC=CC(=O)C(C)C(C1=COC(=N1)C2=COC(=N2)C(=O)OC)OC)O |
Sinónimos |
secohalichondramide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Secohalichondramide is structurally and functionally related to other halichondramide derivatives and chondropsin-class metabolites. Below is a detailed comparison:
Structural Comparison
| Compound | Structural Features | Source Organism | Key Modifications |
|---|---|---|---|
| This compound | Oxazole/thiazole rings; seco-macrocyclic structure | Chondrosia corticata (Guam) | Ring-opened ("seco") backbone |
| Neohalichondramide | Oxazole/thiazole rings; intact macrocycle | Chondrosia corticata (Guam) | Methylation at C-19 |
| (19Z)-Halichondramide | Oxazole/thiazole rings; Z-configuration double bond at C-19 | Chondrosia corticata (Guam) | Unsaturated bond geometry |
| Poecillastrin D | Chondropsin-class; tetracyclic framework with lactone ring | Jaspis serpentina | Lactone ring and alkyl side chain |
Key Structural Insights :
- Halichondramides share a conserved oxazole-thiazole core but differ in substituents (e.g., methylation, double-bond geometry), which may modulate bioactivity .
Functional Insights :
- All halichondramides show broad cytotoxicity, likely due to their ability to disrupt cellular membranes or interfere with intracellular targets like actin polymerization .
- Poecillastrin D, a chondropsin-class compound, exhibits higher potency (IC₅₀ = 0.2 µM) but lacks antifungal activity, suggesting divergent mechanisms of action .
Pharmacological Potential
- This compound : Its seco-structure may improve solubility compared to macrocyclic analogs, but stability studies are needed.
- Neohalichondramide : Methylation could enhance metabolic stability, making it a candidate for structural optimization.
- Chondropsins (e.g., Poecillastrin D) : High cytotoxicity but narrow therapeutic windows limit clinical translation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
